molecular formula C23H20Cl2N2O3 B12010093 N'-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide CAS No. 356106-32-6

N'-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide

Katalognummer: B12010093
CAS-Nummer: 356106-32-6
Molekulargewicht: 443.3 g/mol
InChI-Schlüssel: HUTVAKDQTPRXBF-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both benzyloxy and dichlorophenoxy groups, suggests potential for interesting chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(2,4-dichlorophenoxy)propanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyloxybenzaldehyde derivatives, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)butanohydrazide

Comparison

Compared to similar compounds, N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide might exhibit unique properties due to the specific arrangement of functional groups. This could result in different reactivity, biological activity, or physical properties, making it a compound of interest for further research and development.

Eigenschaften

CAS-Nummer

356106-32-6

Molekularformel

C23H20Cl2N2O3

Molekulargewicht

443.3 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C23H20Cl2N2O3/c1-16(30-22-11-10-19(24)13-21(22)25)23(28)27-26-14-18-8-5-9-20(12-18)29-15-17-6-3-2-4-7-17/h2-14,16H,15H2,1H3,(H,27,28)/b26-14+

InChI-Schlüssel

HUTVAKDQTPRXBF-VULFUBBASA-N

Isomerische SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.